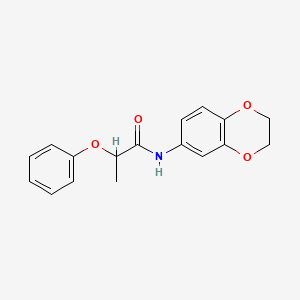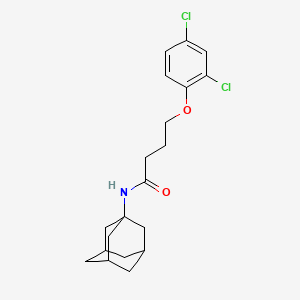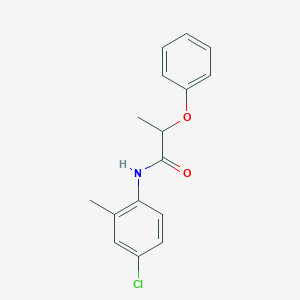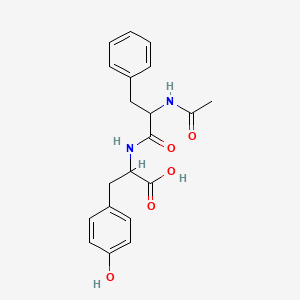
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxypropanamide
Vue d'ensemble
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxypropanamide, also known as DOC or 2,5-dimethoxy-4-chloroamphetamine, is a psychoactive drug that belongs to the amphetamine class. It was first synthesized in 1970 by Alexander Shulgin, a renowned chemist and pharmacologist. DOC is a potent hallucinogen that has been studied for its potential therapeutic applications in treating mental health disorders.
Mécanisme D'action
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxypropanamide binds to the 5-HT2A receptor subtype, which leads to the activation of downstream signaling pathways. This activation results in an increase in the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This increase in neurotransmitter release is believed to be responsible for the antidepressant and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation. It also has been found to increase the release of cortisol, a stress hormone. In addition, this compound has been found to increase the activity of brain regions involved in mood regulation and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxypropanamide in lab experiments is its potency and selectivity for the 5-HT2A receptor subtype. This allows for more precise targeting of specific neurotransmitter systems. However, one limitation of using this compound is its potential for abuse and dependence. Therefore, caution must be taken when handling and administering this compound in lab experiments.
Orientations Futures
There are several future directions for the study of N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxypropanamide. One potential direction is the development of novel antidepressant drugs that target the 5-HT2A receptor subtype. Another potential direction is the study of the long-term effects of this compound on brain function and behavior. Additionally, the potential therapeutic applications of this compound in treating other mental health disorders, such as PTSD, should be further explored.
Applications De Recherche Scientifique
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxypropanamide has been studied extensively for its potential therapeutic applications in treating mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has been found to have a unique mechanism of action that differs from traditional antidepressant drugs. This compound acts as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor subtype, which is involved in mood regulation and cognition.
Propriétés
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-11(23-12-7-5-4-6-8-12)17(20)19-14-10-15(21-2)13(18)9-16(14)22-3/h4-11H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPAHZPQCKJTEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1OC)Cl)OC)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



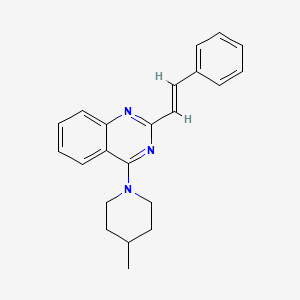
![N-[4-(acetylamino)phenyl]-2-phenoxypropanamide](/img/structure/B3931067.png)

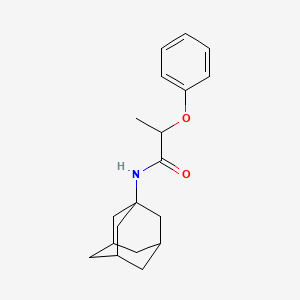

![3-[(2-chlorophenyl)(hydroxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B3931087.png)
![N-[4-(dimethylamino)-1-naphthyl]-2-phenoxypropanamide](/img/structure/B3931099.png)
![N-[4-(benzyloxy)phenyl]-2-phenoxypropanamide](/img/structure/B3931109.png)

